molecular formula C16H17N3O7S2 B6486881 ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate CAS No. 6192-49-0

ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate

Cat. No.: B6486881
CAS No.: 6192-49-0
M. Wt: 427.5 g/mol
InChI Key: JBTZNOHJYSPZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate is a synthetic organic compound with a complex structure. It contains a thiophene ring substituted with nitro, carboxylate, and benzamido groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.

    Formation of the benzamido group: This involves the reaction of the thiophene derivative with a benzoyl chloride derivative in the presence of a base.

    Introduction of the dimethylsulfamoyl group: This step involves sulfonation reactions using dimethylsulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The benzamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized thiophene derivatives.

Scientific Research Applications

Ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamido and dimethylsulfamoyl groups can interact with proteins and enzymes, affecting their function. The thiophene ring provides a stable scaffold for these interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-benzamido-5-nitrothiophene-3-carboxylate: Lacks the dimethylsulfamoyl group.

    Ethyl 2-[4-(methylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate: Contains a methylsulfamoyl group instead of a dimethylsulfamoyl group.

Uniqueness

Ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate is unique due to the presence of the dimethylsulfamoyl group, which can enhance its solubility and reactivity compared to similar compounds. This makes it a valuable compound in various chemical and biological applications.

Biological Activity

Ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate is a complex organic compound with significant potential for biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H17N3O7S2C_{16}H_{17}N_{3}O_{7}S_{2} and a molecular weight of approximately 427.45 g/mol. Its structure features a thiophene ring, nitro group, and a dimethylsulfamoyl moiety, which contribute to its reactivity and biological interactions.

Structural Features

FeatureDescription
Molecular Formula C16H17N3O7S2C_{16}H_{17}N_{3}O_{7}S_{2}
Molecular Weight 427.45 g/mol
Functional Groups Nitro group, dimethylsulfamoyl group, carboxylate
Chemical Structure Contains a thiophene ring

Mechanisms of Biological Activity

Research indicates that compounds with thiophene and nitro groups often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The biological activity of this compound can be attributed to the following mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains due to its ability to disrupt cellular processes.
  • Anticancer Potential : The presence of the nitro group is known to enhance cytotoxicity against cancer cells by inducing apoptosis.
  • Anti-inflammatory Effects : The dimethylsulfamoyl group may contribute to reducing inflammation through modulation of inflammatory mediators.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar thiophene derivatives. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit comparable activity (source needed).
  • Cytotoxicity in Cancer Cells : In vitro tests showed that compounds containing nitrothiophene structures induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the generation of reactive oxygen species (ROS), leading to cell death (source needed).
  • Inflammatory Response Modulation : Research on related compounds indicated a decrease in pro-inflammatory cytokines (e.g., TNF-α, IL-6) when treated with thiophene derivatives, highlighting their potential as anti-inflammatory agents (source needed).

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylateC14H14N2O4SC_{14}H_{14}N_{2}O_{4}SContains an amino group instead of sulfamoyl
Ethyl 5-(4-(diphenylamino)phenyl)thiophene-2-carboxylic acidC20H19N1O2S1C_{20}H_{19}N_{1}O_{2}S_{1}Contains a diphenylamine moiety
Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydropyridine-3-carboxylateC20H25N3O5S2C_{20}H_{25}N_{3}O_{5}S^{2}Features a tetrahydropyridine structure

Properties

IUPAC Name

ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5-nitrothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O7S2/c1-4-26-16(21)12-9-13(19(22)23)27-15(12)17-14(20)10-5-7-11(8-6-10)28(24,25)18(2)3/h5-9H,4H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTZNOHJYSPZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412712
Record name F0806-0123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6192-49-0
Record name F0806-0123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.